4-氯-4'-乙氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

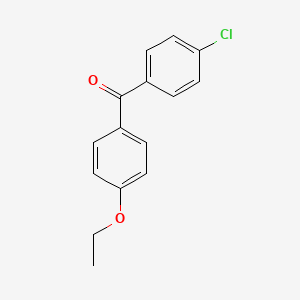

4-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is (4-chlorophenyl)- (4-ethoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Chloro-4’-ethoxybenzophenone has been reported in a study .

Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-ethoxybenzophenone includes a chlorine atom and an ethoxy group attached to different phenyl rings of a benzophenone . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12 (6-10-14)15 (17)11-3-7-13 (16)8-4-11/h3-10H,2H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-4’-ethoxybenzophenone are not detailed in the available literature, a study has reported the investigation of excited state transitions of a similar compound, 4-chloro-4’-propylbenzophenone .

Physical And Chemical Properties Analysis

4-Chloro-4’-ethoxybenzophenone has several computed properties. It has a molecular weight of 260.71 g/mol, an XLogP3-AA value of 4.2, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 260.0604073 g/mol .

科学研究应用

聚合物的合成和表征

涉及 4-氯-4'-乙氧基二苯甲酮衍生物的聚合物的合成和表征一直是一个重要的研究领域。例如,在多聚磷酸的促进下,2-羟基-4-乙氧基二苯甲酮与 1,3-丁二醇缩聚,生成特定的树脂。这些树脂随后被用来与镧系元素 (Ln III) 开发聚合物-金属配合物,这些配合物通过各种分析技术进行了表征,并测试了它们的催化和抗菌性能。合成的聚合物-金属配合物作为催化剂和抗菌剂表现出显着的效率,表明在有机合成和生物医学等各个领域具有潜在的应用 (Patel、Kapadia 和 Joshi,2009)。

光转化研究

光转化研究也已在类似化合物上进行,这可以提供 4-氯-4'-乙氧基二苯甲酮在光照下的行为见解。例如,研究了水中的 4-氯-2-甲基苯酚的光转化,特别是在腐殖质存在下的光转化,以了解其在不同光照条件下的降解途径和产物。此类研究有助于了解氯代有机化合物的环境归宿及其转化为危害程度或多或少不同的物质的可能性 (Vialaton、Richard、Baglio 和 Payá-pérez,1998)。

环境影响和降解

研究氯化水中紫外线过滤器的稳定性和降解对了解 4-氯-4'-乙氧基二苯甲酮的环境影响具有重要意义。对氯化水中 2-羟基-4-甲氧基二苯甲酮 (BP-3) 等化合物进行的研究表明,它们会发生显着的降解并形成卤代副产物。此类调查突出了在水生环境中使用紫外线过滤器及其副产物相关的潜在环境和健康风险,这可能延伸到 4-氯-4'-乙氧基二苯甲酮等化合物 (Negreira、Canosa、Rodríguez、Ramil、Rubí 和 Cela,2008)。

作用机制

Target of Action

4-Chloro-4’-ethoxybenzophenone is a chemical compound that is primarily used as an intermediate in the synthesis of other compounds It is known to be involved in the synthesis of dapagliflozin, a drug used for the treatment of type-2 diabetes . Dapagliflozin is a potent and selective sodium-dependent glucose co-transporter (SGLT2) inhibitor .

Mode of Action

The mode of action of 4-Chloro-4’-ethoxybenzophenone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds. For instance, in the synthesis of dapagliflozin, it is used as a starting material

Biochemical Pathways

It is known to be involved in the synthesis of dapagliflozin, which affects the sglt2 pathway . SGLT2 is responsible for the majority of glucose reabsorption in the kidneys. Inhibition of SGLT2 by dapagliflozin leads to a decrease in blood glucose levels .

Result of Action

As an intermediate in the synthesis of dapagliflozin, its ultimate effect would be the reduction of blood glucose levels in patients with type-2 diabetes .

Action Environment

The action, efficacy, and stability of 4-Chloro-4’-ethoxybenzophenone can be influenced by various environmental factors. For instance, in the context of chemical synthesis, factors such as temperature, pH, and the presence of other reagents can affect its reactivity and the yield of the desired product .

属性

IUPAC Name |

(4-chlorophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCDWCVSBFUOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351893 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-ethoxybenzophenone | |

CAS RN |

71783-49-8 |

Source

|

| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)